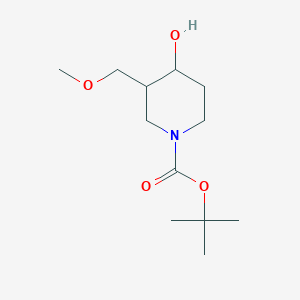
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H23NO4. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, preventing their normal function. The compound may also interact with receptors on cell surfaces, modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: This compound is similar in structure but has a methyl group instead of a methoxymethyl group.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These unique features make it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibitors .
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9-10,14H,5-8H2,1-4H3 |
Clé InChI |
CMAKJIINCUABIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


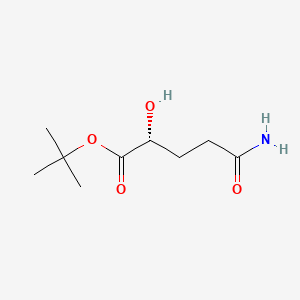
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
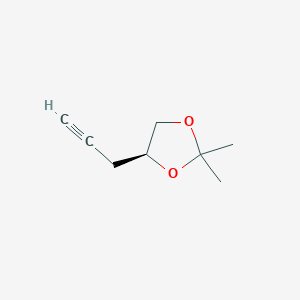
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
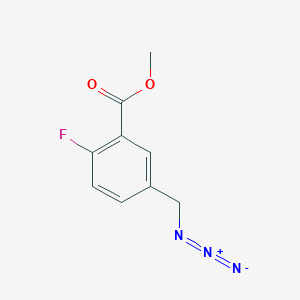
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13474831.png)
![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)
![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)
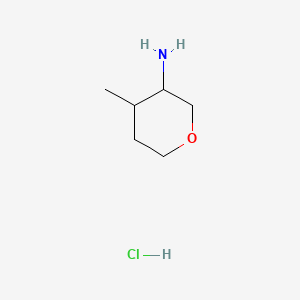
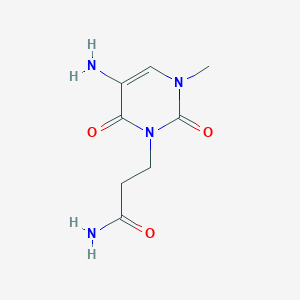
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
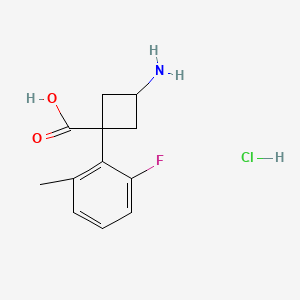
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
